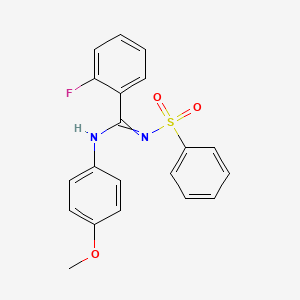

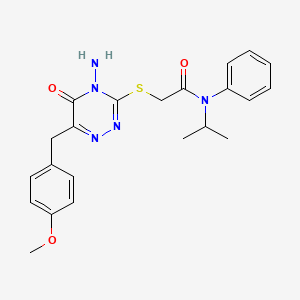

![molecular formula C19H14N2O2 B2445372 4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-50-7](/img/structure/B2445372.png)

4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Overview

Description

“4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 30 bonds, 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 Pyrrole, and 1 Pyrimidine .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

- Anti-Inflammatory and Analgesic Agents : Pyrimidine heterocycles, including derivatives similar to 4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have shown promising results in biological screenings, indicating improved anti-inflammatory and analgesic activities, with specific substituents playing a major role in these effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Materials Science and Optics

- Nonlinear Optical Materials : Pyrimidine derivatives have shown significant potential in the field of nonlinear optics (NLO). Research involving thiopyrimidine derivatives, which are structurally related to this compound, demonstrated considerable NLO properties, suggesting their application in optoelectronic and high-technology applications (A. Hussain et al., 2020).

Antioxidant Research

- Antioxidant Properties : Derivatives of thieno[2,3-d]pyrimidine, closely related to the compound , have been synthesized and evaluated for their antioxidant activity. Studies found that certain derivatives exhibited significant radical scavenging properties, suggesting potential applications in antioxidant research (Y Kotaiah, N Harikrishna, K Nagaraju, & C Venkata Rao, 2012).

Anticancer Research

- Anticancer Agents : Some pyrimidine derivatives have been investigated for their potential as anticancer agents. Research on compounds structurally similar to this compound has shown promising results in inhibiting microtubule assembly, which is a key process in cancer cell division. These compounds have demonstrated potent anticancer activities in various cell lines and animal models, suggesting their potential as therapeutic agents in cancer treatment (R. K. V. Devambatla et al., 2016).

Antiviral Research

- Antiviral Activity : Pyrimidine derivatives have also been explored for their antiviral properties. Research has shown that certain pyrimidine analogs possess inhibitory activity against retroviruses, such as human immunodeficiency virus (HIV), highlighting their potential as antiviral agents (D. Hocková et al., 2003).

Antibacterial and Antifungal Research

- Antimicrobial Properties : Synthesis and evaluation of pyrimidine derivatives have also focused on their potential as antimicrobial agents. Studies have revealed that certain pyrimidine analogs exhibit significant antibacterial and antifungal activities, which can be further optimized for potential therapeutic applications (N. Srinath et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to downstream effects on cell growth and metabolism .

Pharmacokinetics

Most of the synthesized pyrimidine derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the disruption of normal cell growth and metabolism . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-13-7-5-6-10-16(13)22-18-15-11-17(14-8-3-2-4-9-14)23-19(15)21-12-20-18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKPLDDGMIKJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

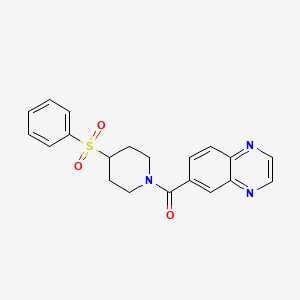

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

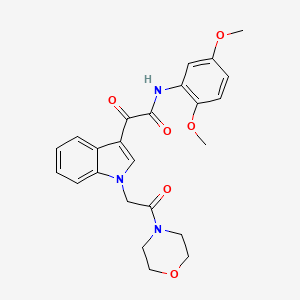

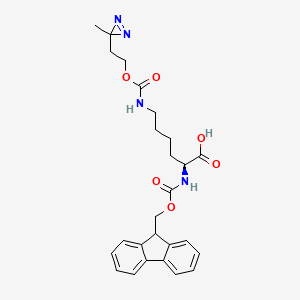

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)

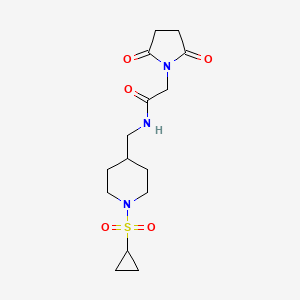

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

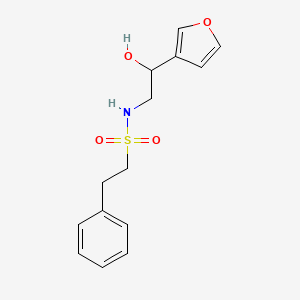

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)